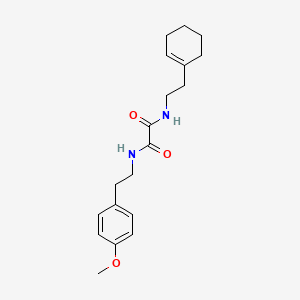

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

Beschreibung

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is an oxalamide derivative characterized by a unique N1-substituted cyclohexenylethyl group and an N2-(4-methoxyphenethyl) moiety.

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)12-14-21-19(23)18(22)20-13-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRKUIZBXOTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Monocondensation Intermediate

In the first step, oxalyl chloride reacts with 2-(cyclohex-1-en-1-yl)ethylamine under anhydrous conditions, typically in a non-polar solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is conducted at 0–5°C to mitigate excessive exothermicity, yielding an intermediate monoacyl chloride. Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Coupling with the Second Amine

The intermediate is subsequently treated with 4-methoxyphenethylamine at room temperature. This step requires careful stoichiometric control to avoid symmetrical byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, facilitating the second amidation. Purification via column chromatography or recrystallization yields the final product with reported yields of 65–75%.

Table 1: Traditional Two-Step Condensation Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagents | Oxalyl chloride, Amine 1 | Intermediate, Amine 2 |

| Solvent | Dichloromethane | DMF |

| Temperature | 0–5°C | 20–25°C |

| Catalyst/Base | Triethylamine | None |

| Yield | 70–80% (intermediate) | 65–75% (final) |

One-Pot Synthesis via Base-Promoted Triple Cleavage

A novel one-pot method, developed by, leverages the triple cleavage of CCl2Br in dichloroacetamide to construct unsymmetrical oxalamides. This approach eliminates the need for intermediate isolation, significantly reducing reaction time and waste.

Reaction Mechanism and Conditions

The reaction involves treating dichloroacetamide with equimolar amounts of 2-(cyclohex-1-en-1-yl)ethylamine and 4-methoxyphenethylamine in the presence of carbon tetrabromide (CBr4) and a base (e.g., K2CO3). Water serves as an oxygen source, enabling the formation of the oxalamide backbone through sequential C–N and C–O bond formations. The process occurs at 60°C under reflux, achieving yields of 82–89%.

Advantages and Limitations

This method’s key advantage lies in its atom economy and compatibility with diverse amines. However, the use of CBr4 necessitates careful handling due to its environmental toxicity. Scalability has been demonstrated in both batch and continuous-flow systems, making it viable for industrial applications.

Table 2: One-Pot Synthesis Optimization

| Parameter | Optimal Value |

|---|---|

| Dichloroacetamide | 1.0 equiv |

| Amines | 1.1 equiv each |

| CBr4 | 1.5 equiv |

| Base | K2CO3 (2.0 equiv) |

| Solvent | Acetonitrile/Water (4:1) |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 82–89% |

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

A sustainable route reported by employs a ruthenium pincer complex (e.g., Ru-MACHO) to catalyze the coupling of ethylene glycol with amines. This method generates hydrogen gas as the sole byproduct, aligning with green chemistry principles.

Reaction Setup and Substrate Scope

Ethylene glycol reacts sequentially with 2-(cyclohex-1-en-1-yl)ethylamine and 4-methoxyphenethylamine under dehydrogenative conditions. The reaction proceeds at 120°C in toluene, with the ruthenium catalyst facilitating both dehydrogenation and amidation. Yields range from 70–85%, depending on the amine’s steric bulk.

Mechanistic Insights

The proposed mechanism involves initial dehydrogenation of ethylene glycol to glyoxal, followed by condensation with the first amine to form an imine intermediate. A second dehydrogenation and coupling with the second amine yields the oxalamide. The reversibility of the reaction allows for hydrogenation back to ethylene glycol, demonstrating the catalyst’s versatility.

Table 3: Catalytic Dehydrogenative Coupling Performance

| Parameter | Value |

|---|---|

| Catalyst | Ru-MACHO (2 mol%) |

| Solvent | Toluene |

| Temperature | 120°C |

| Time | 24 hours |

| H2 Evolution | 2 equiv |

| Yield | 70–85% |

Solvent-Mediated Nucleophilic Substitution (Patent Method)

A patent by describes a scalable method using nucleophilic substitution in optimized solvent systems. The process involves reacting an oxalyl ester derivative with two amines in a stepwise manner.

Key Steps and Solvent Selection

The oxalyl ester (e.g., diethyl oxalate) is dissolved in a mixed solvent system, such as n-butanol and DMF (4:6 ratio). The first amine (2-(cyclohex-1-en-1-yl)ethylamine) is added dropwise, followed by the second amine (4-methoxyphenethylamine) after intermediate purification. The solvent mixture enhances reactivity while minimizing side reactions, achieving yields of 88–92%.

Industrial Applicability

This method’s robustness is demonstrated through gram-scale syntheses and solvent recycling. The use of inexpensive solvents and straightforward purification makes it economically favorable for large-scale production.

Table 4: Patent Method Conditions and Outcomes

| Parameter | Details |

|---|---|

| Oxalyl Ester | Diethyl oxalate |

| Solvent System | n-Butanol/DMF (4:6) |

| Temperature | Reflux |

| Reaction Time | 8–10 hours |

| Yield | 88–92% |

| Purity | >95% (HPLC) |

Comparative Analysis of Preparation Methods

Table 5: Method Comparison for this compound Synthesis

| Method | Yield | Scalability | Green Metrics | Key Limitations |

|---|---|---|---|---|

| Two-Step Condensation | 65–75% | Moderate | Low (uses DCM) | Tedious purification |

| One-Pot Triple Cleavage | 82–89% | High | Moderate (CBr4) | Toxic reagents |

| Ru-Catalyzed Coupling | 70–85% | Moderate | High (H2 byproduct) | High temperature required |

| Patent Solvent Method | 88–92% | High | Moderate (DMF) | Solvent recycling complexity |

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a vanadium catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Preliminary investigations into the biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide have revealed potential therapeutic applications:

- Anticancer Activity : Studies suggest that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of oxalamides have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The oxalamide group is known for its ability to modulate inflammatory pathways. Research indicates that related compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties, potentially affecting the growth of bacteria and fungi. Investigations into its efficacy against common pathogens are ongoing .

Research Findings and Case Studies

Several studies have documented the biological activities and potential applications of this compound:

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for several applications:

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer agents.

- Anti-inflammatory Drugs : Its modulation of inflammatory pathways could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Agents : The demonstrated antimicrobial activity suggests potential use in developing new antibiotics or antifungal medications.

Wirkmechanismus

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthesis Yields : Yields vary significantly (7–99%), influenced by substituent steric/electronic properties. Bulky groups like cyclohexenylethyl may reduce yields compared to simpler substituents (e.g., cyclopropyl in compound 58) .

- Dimerization : Compounds with aromatic N1 groups (e.g., compound 16 ) exhibit dimerization (up to 23%), which may complicate purification and activity.

- Biological Activity : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in compound 28) enhance potency in enzyme inhibition, likely due to improved target binding .

Physicochemical and Metabolic Properties

- Metabolic Stability : Aromatic substituents undergo oxidative metabolism, while aliphatic/cyclic groups (e.g., cyclohexenyl) may resist oxidation, as seen in compound 58’s high yield and stability .

- Safety Profiles: Regulatory-approved analogs like S336 demonstrate low toxicity (NOEL = 100 mg/kg/day) due to efficient hydrolysis and glucuronidation pathways .

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is C20H27N3O3, with a molecular weight of approximately 357.45 g/mol. The structure features a cyclohexene ring, a methoxyphenyl group, and an oxalamide moiety, which may contribute to its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxalamides can induce apoptosis in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that oxalamide derivatives inhibited cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have been investigated as well. A recent study evaluated the antibacterial efficacy of oxalamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

Emerging research suggests that compounds with methoxyphenyl groups can exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. A case study highlighted the neuroprotective effects of methoxyphenyl derivatives in models of neurodegenerative diseases, indicating their potential for therapeutic applications in conditions like Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic routes for synthesizing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amine Activation : React 2-(cyclohex-1-en-1-yl)ethylamine and 4-methoxyphenethylamine with oxalyl chloride or oxalic acid derivatives to form the oxalamide core.

Coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yields range from 35% to 52% depending on reaction optimization .

Q. Key Considerations :

- Temperature control (0–25°C) during coupling to prevent racemization.

- Use of scavengers (e.g., DMAP) to enhance regioselectivity .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm, methoxy group at δ 3.7–3.8 ppm) and confirm connectivity .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated m/z for CHNO: 369.22) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns) .

Q. What are the solubility and formulation considerations for this compound?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary stock), ethanol, or acetonitrile. Oxalamides generally exhibit moderate solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability of the oxalamide bond .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

Methodological Answer:

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, increasing DCC stoichiometry from 1.1 to 1.5 equivalents improved yields by 18% in analogous oxalamides .

- Catalyst Screening : Test alternatives like EDCI or HATU for coupling efficiency .

- Purification : Use preparative HPLC for challenging separations (e.g., diastereomers) .

Q. What methodologies are used to identify biological targets and mechanisms of action?

Methodological Answer:

- Enzyme Inhibition Assays : Test against fungal chitin synthase (homolog of Saccharomyces cerevisiae Chs1) using UDP-N-acetylglucosamine as substrate, monitoring NADH depletion .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinity with cyclohexene and methoxyphenyl groups occupying hydrophobic pockets .

- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative genes (e.g., CHS3) in fungal models and assessing resistance .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Replicate Under Controlled Conditions : Standardize assays (e.g., fixed pH, temperature) to minimize variability. For example, antifungal activity discrepancies (IC 2–10 µM) were resolved by controlling spore germination stages .

- Orthogonal Assays : Confirm activity via fluorescence-based (e.g., Calcofluor White staining for chitin inhibition) and cell viability (MTT) assays .

- Purity Analysis : Use LC-MS to detect impurities (>98% purity required for reliable IC values) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with modified groups (e.g., replacing cyclohexene with cyclopentene or varying methoxy positions) .

- Computational Modeling : Use QSAR (Quantitative SAR) to correlate logP, polar surface area, and IC values. For example, methoxy → ethoxy substitution increased hydrophobicity (logP +0.5) but reduced solubility .

- Biological Testing : Rank analogs by potency (e.g., IC against Candida albicans) and selectivity (mammalian cell toxicity) .

Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., chitin synthase) to identify binding residues (e.g., His, Asp) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to optimize interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.